Cas no 24255-56-9 (8-iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1h-purine-2,6-dione)

24255-56-9 structure
Produktname:8-iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1h-purine-2,6-dione
8-iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1h-purine-2,6-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 1H-Purine-2,6-dione,3,9-dihydro-8-iodo-1,3-dimethyl-
- 8-iodo-1,3-dimethyl-7H-purine-2,6-dione
- 8-iodo-1,3-dimethyl-1,3-dihydropurine-2,6-dione
- 8-iodo-1,3-dimethyl-3,7(9)-dihydro-purine-2,6-dione
- 8-iodo-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
- 8-iodo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 8-iodo-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione
- 8-Iodotheophylline
- 8-Iod-theophyllin
- 8-Jod-1,3-dimethyl-3,7-dihydro-purin-2,6-dion
- 8-Jodtheophyllin
- BRN 0203071
- F3284-8031
- NSC78565
- Theophylline, 8-iodo-
- 2-26-00-00278 (Beilstein Handbook Reference)
- Oprea1_676245
- NCIOpen2_008873
- EN300-16742
- SR-01000396408-1
- SR-01000396408
- 8-iodo-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-iodo-
- AKOS000272467
- NSC-78565
- NSC 78565
- AKOS000525744
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-iodo- (9CI)
- MFCD00160128
- 8-iodo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Oprea1_314118
- DTXSID40178954
- Z56770989
- 24255-56-9
- SCHEMBL11185440
- 8-iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1h-purine-2,6-dione
-
- MDL: MFCD00195985
- Inchi: InChI=1S/C7H7IN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)
- InChI-Schlüssel: LQDFDEBMWZCIKY-UHFFFAOYSA-N
- Lächelt: IC1=NC2N(C(N(C(=O)C=2N1)C)=O)C
Berechnete Eigenschaften
- Genaue Masse: 305.96101
- Monoisotopenmasse: 305.961
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 0
- Komplexität: 297
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 69.3Ų
- XLogP3: 0.7
Experimentelle Eigenschaften
- Dichte: 2.11
- Siedepunkt: 488.5°C at 760 mmHg
- Flammpunkt: 249.2°C
- Brechungsindex: 1.7
- PSA: 69.3
- LogP: -0.43510
8-iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1h-purine-2,6-dione Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25049-5.0g |
8-iodo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
24255-56-9 | 5.0g |
$908.0 | 2023-02-14 | ||
Enamine | EN300-25049-0.05g |
8-iodo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
24255-56-9 | 0.05g |
$64.0 | 2023-02-14 | ||
Enamine | EN300-16742-0.5g |
8-iodo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
24255-56-9 | 95.0% | 0.5g |
$218.0 | 2025-03-21 | |
Enamine | EN300-25049-0.5g |
8-iodo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
24255-56-9 | 0.5g |
$218.0 | 2023-02-14 | ||
TRC | I282896-500mg |
8-iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1h-purine-2,6-dione |
24255-56-9 | 500mg |
$ 250.00 | 2022-06-04 | ||
Enamine | EN300-25049-0.1g |
8-iodo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
24255-56-9 | 0.1g |
$83.0 | 2023-02-14 | ||
Enamine | EN300-25049-10.0g |
8-iodo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
24255-56-9 | 10.0g |
$1346.0 | 2023-02-14 | ||
Enamine | EN300-1264458-0.5g |
8-iodo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
24255-56-9 | 90% | 0.5g |
$218.0 | 2023-09-20 | |
Enamine | EN300-1264458-0.05g |
8-iodo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
24255-56-9 | 90% | 0.05g |
$53.0 | 2023-09-20 | |
Enamine | EN300-1264458-2.5g |
8-iodo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
24255-56-9 | 90% | 2.5g |
$614.0 | 2023-09-20 |
8-iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1h-purine-2,6-dione Verwandte Literatur
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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